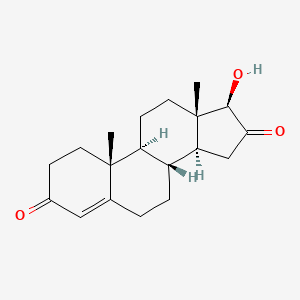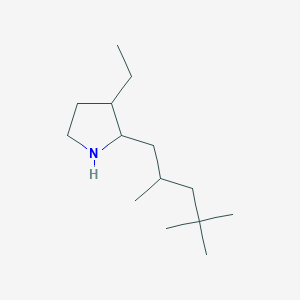
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes an oxetane ring and an acetate ester group. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate typically involves the esterification of (3-ethyl-3-oxetanyl)methanol with (2-hydroxyethoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to a more consistent and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Hydrolysis: (3-ethyl-3-oxetanyl)methanol and (2-hydroxyethoxy)acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Primary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for esterases .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins .
Mecanismo De Acción
The mechanism of action of (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active molecules that interact with biological pathways. The oxetane ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Propyl acetate: Used in coatings and as a solvent in the chemical industry.
Uniqueness: (3-Ethyl-3-oxetanyl)methyl (2-hydroxyethoxy)acetate stands out due to its unique structure, which includes both an oxetane ring and an acetate ester group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
524067-99-0 |
|---|---|
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(3-ethyloxetan-3-yl)methyl 2-(2-hydroxyethoxy)acetate |
InChI |
InChI=1S/C10H18O5/c1-2-10(6-14-7-10)8-15-9(12)5-13-4-3-11/h11H,2-8H2,1H3 |
Clave InChI |
SNINRMTURKTIGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COC(=O)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


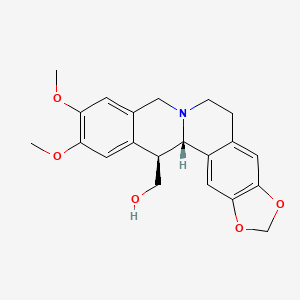
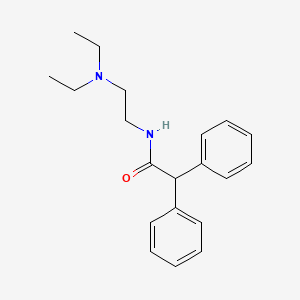
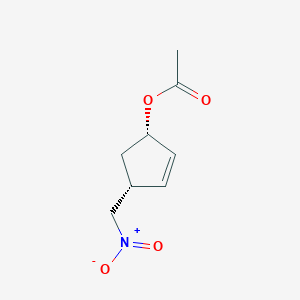
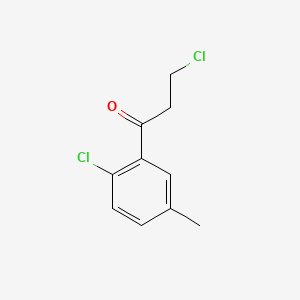
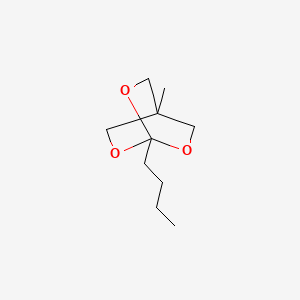
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)

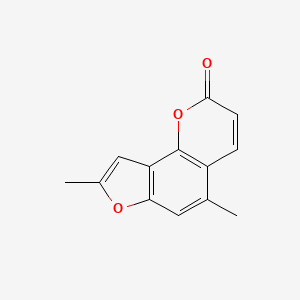
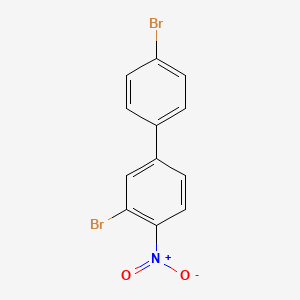
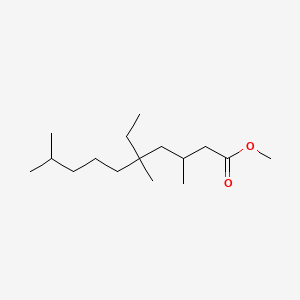
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
